REACTION_CXSMILES
|
[OH-].[Na+].CN(C)[CH:5]=[CH:6][C:7]([C:9]1[S:13][C:12]([N:14]=CN(C)C)=[N:11][C:10]=1[CH3:19])=O.Cl.[CH3:22][C:23]1([C:26]([NH2:28])=[NH:27])[CH2:25][CH2:24]1.O>COCCO>[CH3:19][C:10]1[N:11]=[C:12]([NH2:14])[S:13][C:9]=1[C:7]1[CH:6]=[CH:5][N:28]=[C:26]([C:23]2([CH3:22])[CH2:25][CH2:24]2)[N:27]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=C(N=C(S1)N=CN(C)C)C)C
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CC1)C(=N)N
|
Name
|
|
Quantity
|
98 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C1=NC(=NC=C1)C1(CC1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |